2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused heterocyclic core. The structure features a 4-methylphenyl group at the pyrazolo ring’s 1-position and a 3-nitrophenyl acetamide moiety at the 5-position. The 4-methylphenyl substituent contributes to lipophilicity, which may impact membrane permeability and pharmacokinetics. While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., in ) are synthesized via Suzuki-Miyaura cross-coupling or amidation reactions .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-13-5-7-15(8-6-13)25-19-17(10-22-25)20(28)24(12-21-19)11-18(27)23-14-3-2-4-16(9-14)26(29)30/h2-10,12H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRGORIWIASEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential candidate for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby preventing the phosphorylation events necessary for cell cycle progression. This results in the arrest of the cell cycle, specifically at the G1/S transition.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway . CDK2 is responsible for the phosphorylation of several key proteins involved in DNA replication and cell division.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM. These results suggest that the compound could be a potent inhibitor of cell proliferation in these cancer cell lines.
Biological Activity
The compound 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.37 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is substituted with a 4-methylphenyl group and a 3-nitrophenyl acetamide moiety.
Biological Activity
Recent studies have indicated that compounds within this class exhibit significant biological activities, particularly in the areas of:
- Anticancer Activity : Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
- Antimicrobial Effects : Some derivatives demonstrate antimicrobial properties against various bacterial strains.
- Anti-inflammatory Properties : These compounds may also modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may act as an inhibitor of certain kinases such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), which are crucial for cell cycle regulation and survival pathways.
- Receptor Modulation : It could also modulate the activity of various receptors involved in signaling pathways related to inflammation and cancer.
Research Findings
Several studies have investigated the biological activity of similar compounds. Below is a summary table highlighting key findings:
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a related pyrazolo[3,4-d]pyrimidine derivative exhibited potent anticancer activity by inhibiting CDK2 and CDK7. This inhibition led to cell cycle arrest and apoptosis in various cancer cell lines.
- Antimicrobial Effects : In another case study, researchers evaluated the antimicrobial properties of similar compounds against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting potential therapeutic applications for treating infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Findings
Electronic Effects: The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets (e.g., kinases or viral proteases) via dipole-dipole or π-π interactions.
Lipophilicity and Bioavailability :
- The 4-methylphenyl group on the pyrazolo ring increases lipophilicity compared to simpler substituents like methyl (). This could enhance blood-brain barrier penetration but may reduce solubility, necessitating formulation adjustments .
Biological Activity :
- Fluorinated analogs () exhibit high melting points and metabolic stability, suggesting utility in drug development. The nitro group in the target compound may act as a toxicophore or prodrug precursor (reducible to an amine in vivo), but this requires validation .
Synthetic Feasibility :
- The target compound’s nitro group may complicate synthesis due to its reactivity, whereas methoxy or ethoxy derivatives () are more straightforward to handle. Suzuki coupling (used in ) is a viable route for analogs with arylboronate intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
